molecular formula C11H18ClN B144622 (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride CAS No. 33286-27-0

(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride

Cat. No. B144622
CAS RN: 33286-27-0
M. Wt: 199.72 g/mol
InChI Key: UTWYKDPIWNRKCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of electrophilic nitrogen sources and the formation of enamines. For instance, the paper titled "N,N-dichloro-2-nitrobenzenesulfonamide as the electrophilic nitrogen source for direct diamination of enones" describes a method for the direct diamination of alpha,beta-unsaturated ketones using N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2) without metal catalysts . This process could potentially be adapted for the synthesis of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride would likely be influenced by the presence of the trimethylbenzene group and the ethanamine moiety. The papers do not directly address the molecular structure of this compound, but the principles of electrophilic substitution and the formation of enamines, as discussed in the provided papers, are relevant to understanding the molecular structure of related compounds .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride include the formation of enamines through elimination and dehydrohalogenation reactions. The paper "Alpha-chloro Enamines, Reactive Intermediates for Synthesis - 1-chloro-N,N,2-trimethylpropenylamine" discusses the synthesis of 1-chloro-N,N,2-trimethylpropenylamine, which is an enamine, indicating that similar methodologies could be applied to the synthesis of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride would be influenced by its functional groups and molecular structure. While the papers do not provide specific information on this compound, they do offer insights into the properties of related compounds. For example, the reactivity of enamines as intermediates and the influence of protective groups on the stability and reactivity of diamines can be inferred from the first paper .

Scientific Research Applications

Environmental Fate and Behavior of Chemical Compounds

Research on parabens, which are chemicals used similarly in various consumer products, highlights the importance of understanding the occurrence, fate, and behavior of chemical compounds in aquatic environments. These studies provide a framework for investigating how (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride might behave in similar contexts, including its biodegradability, presence in water and sediments, and potential for forming halogenated by-products when exposed to chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Environmental Health

The derivation of reference doses and concentrations for trimethylbenzenes and C9 aromatic hydrocarbon solvents, which share structural similarities and toxicological profiles with many industrial chemicals, provides insight into regulatory and health-based assessments. This work underscores the significance of understanding the toxicity and establishing safe exposure limits, which could be relevant for the safety evaluation of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride (Firth, 2008).

Advanced Oxidation Processes for Degradation

The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) offers a comprehensive overview of the mechanisms, by-products, and biotoxicity of AOPs in treating pharmaceutical compounds in water. This research could serve as a basis for exploring the degradation pathways and potential environmental impacts of (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride, highlighting the importance of advanced treatment methods for reducing the ecological footprint of chemical contaminants (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Nanostructured Luminescent Micelles for Sensing Applications

Research on nanostructured luminescent micelles demonstrates their potential as efficient "functional materials" for sensing various compounds, including explosives. The principles and technologies discussed in this review could be adapted for the development of sensing applications targeting (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride or its metabolites, offering novel approaches for detection and monitoring in environmental or biological samples (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

CO2 Capture and Conversion Technologies

The review on CO2 capture via nitrogen-doped porous polymers and its catalytic conversion into fuels provides an overview of sustainable technologies for minimizing atmospheric CO2 levels. This research suggests potential avenues for utilizing (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride in catalytic processes or as a component in the development of advanced materials for environmental remediation and energy production (Mukhtar et al., 2020).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the safety data sheet (SDS) for specific information on a compound .

Future Directions

The future directions for research on a specific compound would depend on its potential applications and current limitations. This could include developing new synthesis methods, studying its mechanism of action, or investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYKDPIWNRKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride

CAS RN

1009-69-4
Record name NSC75736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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